2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Description

Chemical Identity and Structural Features

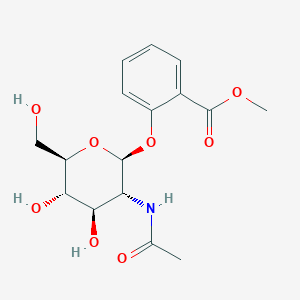

2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside represents a sophisticated glycoside compound characterized by its unique structural combination of a phenolic aglycone and a modified glucosamine sugar moiety. The compound is definitively identified by its Chemical Abstracts Service registry number 6835-61-6 and possesses the molecular formula C₁₆H₂₁NO₈ with a molecular weight of 355.35 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate, which precisely describes its stereochemical configuration and functional group arrangement.

The structural architecture of this compound can be dissected into several key components that contribute to its chemical and biological properties. The aglycone portion consists of a 2-methoxycarbonylphenyl group, essentially a salicylic acid methyl ester moiety, which provides the aromatic character and potential for various intermolecular interactions. This phenolic component is glycosidically linked through a β-configuration to the anomeric carbon of the sugar portion, establishing the fundamental glycosidic bond that defines the compound as a glycoside.

The carbohydrate component represents a modified glucose unit where the hydroxyl group at the C-2 position has been replaced with an acetamido group, creating the characteristic N-acetylglucosamine derivative structure. The stereochemical designation (2S,3R,4R,5S,6R) precisely defines the spatial arrangement of substituents around the pyranose ring, with the β-configuration at the anomeric position being particularly significant for biological recognition and enzymatic interactions. The presence of the acetamido group at the C-2 position fundamentally alters the chemical properties compared to simple glucose derivatives, introducing both hydrogen bonding capabilities and steric considerations that influence molecular interactions.

| Chemical Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 6835-61-6 | |

| Molecular Formula | C₁₆H₂₁NO₈ | |

| Molecular Weight | 355.35 g/mol | |

| International Union of Pure and Applied Chemistry Name | methyl 2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

| Simplified Molecular Input Line Entry System | CC(=O)N[C@@H]1C@HO |

The compound exhibits limited aqueous solubility but demonstrates solubility in polar organic solvents including N,N-dimethylformamide, tetrahydrofuran, and acetonitrile. This solubility profile reflects the amphiphilic nature of the molecule, with the hydrophilic sugar portion providing some water affinity while the aromatic aglycone contributes to organic solvent compatibility. The physical appearance is described as a white crystalline powder, consistent with the ordered molecular packing typically observed in carbohydrate derivatives.

Historical Context in Glycochemistry Research

The development and study of compounds like 2-methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside must be understood within the broader historical evolution of carbohydrate chemistry and glycobiology. The foundational work in carbohydrate structure determination began in the late nineteenth century with Hermann Emil Fischer, whose pioneering investigations established the fundamental principles of sugar chemistry. Fischer's contributions were particularly significant in developing methods for determining sugar structures and establishing the stereochemical principles that would later guide the synthesis of complex glycosides.

Fischer's work on carbohydrates began in 1884 when only four monosaccharides were known, and his systematic approach to structure determination through degradation reactions and synthesis established the methodological framework for modern carbohydrate chemistry. His development of the Fischer projection method for representing stereochemical relationships became an essential tool for depicting complex carbohydrate structures, including compounds like the subject glycoside with its multiple chiral centers. The lock-and-key mechanism proposed by Fischer to explain enzyme specificity remains relevant to understanding how glycoside structures interact with biological systems.

The field of glycobiology, which provides the contemporary context for understanding compounds like 2-methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, emerged as a distinct discipline much later. According to the Oxford English Dictionary, the term glycobiology was coined in 1988 by Professor Raymond Dwek to recognize the convergence of traditional carbohydrate chemistry and biochemistry with modern cellular and molecular biology approaches. This convergence reflected a growing understanding that carbohydrates and glycoconjugates play fundamental roles in biological processes beyond their traditional recognition as energy sources and structural components.

The establishment of glycobiology as a formal discipline coincided with advances in analytical techniques and synthetic methodologies that enabled the detailed study of complex glycoside structures. Chemical glycosylation reactions, which are essential for synthesizing compounds like 2-methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, evolved significantly throughout the twentieth century. Early glycosylation methods using glycosyl halides, first introduced by Koenigs and Knorr in 1901, provided the foundation for modern synthetic approaches.

Contemporary carbohydrate chemistry has reached what some researchers describe as critical crossroads in its development, particularly regarding the mechanisms of glycosylation reactions and the integration with mainstream organic chemistry. The formation of carbon-oxygen bonds in glycoside synthesis, while fundamentally similar to carbon-carbon bond formation in organic synthesis, requires sophisticated understanding of stereochemical control and reaction mechanisms. These advances have enabled the synthesis of increasingly complex glycoside derivatives with specific biological targets and pharmaceutical applications.

Biological Relevance of N-Acetylglucosamine Derivatives

The biological significance of 2-methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside stems primarily from its structural relationship to N-acetylglucosamine, a fundamental building block in numerous biological systems. N-acetylglucosamine serves as a crucial component in several essential biological structures and processes, establishing the foundation for understanding why derivatives like the subject compound possess potential therapeutic and research applications.

N-acetylglucosamine represents the monomeric unit of chitin, which forms the exoskeletons of arthropods including insects and crustaceans, and constitutes a major component of fungal cell walls. This structural role demonstrates the fundamental importance of N-acetylglucosamine derivatives in biological architecture. Additionally, N-acetylglucosamine combines with N-acetylmuramic acid to form the backbone of bacterial peptidoglycan, the essential structural component of bacterial cell walls. This association with bacterial cell wall structure has made N-acetylglucosamine derivatives targets for antimicrobial research and development.

Beyond structural applications, N-acetylglucosamine participates in critical biological modification processes, particularly O-linked N-acetylglucosamine modification of proteins. This post-translational modification involves the addition of single N-acetylglucosamine residues to serine or threonine residues of proteins, creating a regulatory mechanism comparable to phosphorylation. The O-linked N-acetylglucosamine modification often competes with phosphorylation for the same amino acid sites, establishing a complex regulatory network that influences protein function and cellular signaling.

Research has demonstrated that O-linked N-acetylglucosamine modification plays significant roles in stress response, with modifications most commonly occurring on chromatin proteins. The relationship between glucose metabolism and O-linked N-acetylglucosamine modification has particular clinical relevance, as hyperglycemia increases these modifications, potentially contributing to insulin resistance. Conversely, age-related decline in O-linked N-acetylglucosamine modification in brain tissue has been associated with cognitive decline, with experimental evidence suggesting that increasing these modifications in aged mouse hippocampus can improve spatial learning and memory.

The industrial and pharmaceutical applications of N-acetylglucosamine derivatives further underscore their biological relevance. N-acetylglucosamine serves as a crucial substrate for producing sialic acids, particularly N-acetylneuraminic acid, through enzymatic conversion processes. Large-scale production methods have been developed that can generate significant quantities of sialic acids from N-acetylglucosamine using recombinant enzymes, demonstrating the industrial viability of these biotransformation processes.

Recent research has expanded the applications of N-acetylglucosamine derivatives into therapeutic areas, particularly in anti-inflammatory applications. Studies have investigated chemically modified N-acetylglucosamine derivatives, including bi-deoxygenated variants, for their potential to inhibit inflammatory responses. These investigations have shown that certain N-acetylglucosamine derivatives can significantly reduce inflammatory markers including interleukin-6 and tumor necrosis factor-alpha in experimental models. The anti-inflammatory properties of these derivatives suggest potential applications in treating inflammation-related diseases, expanding the therapeutic relevance beyond traditional antimicrobial and structural applications.

The enzymatic synthesis of glycoside derivatives containing N-acetylglucosamine has emerged as an important area of biotechnology research. Advanced enzymatic approaches using modified glycosyltransferases have enabled the synthesis of N-acetylglucosamine-decorated derivatives of various natural products, including terpenoids. These biotechnological advances demonstrate the growing sophistication in manipulating N-acetylglucosamine chemistry for pharmaceutical and research applications.

Properties

IUPAC Name |

methyl 2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO8/c1-8(19)17-12-14(21)13(20)11(7-18)25-16(12)24-10-6-4-3-5-9(10)15(22)23-2/h3-6,11-14,16,18,20-21H,7H2,1-2H3,(H,17,19)/t11-,12-,13-,14-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTAXAHVUYMHBW-UTGUJQJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C(=O)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474539 | |

| Record name | Methyl 2-[(2-acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6835-61-6 | |

| Record name | Methyl 2-[(2-acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Coupling Reaction

One of the widely reported methods for the synthesis involves the coupling of 2-Methoxycarbonylphenol with 2-Acetamido-2-deoxy-β-D-glucopyranosyl chloride in the presence of catalytic bases such as triethylamine and 4-Dimethylaminopyridine (DMAP) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at room temperature. This method is favored for its mild conditions and good yields.

-

- Reagents: 2-Methoxycarbonylphenol, 2-Acetamido-2-deoxy-β-D-glucopyranosyl chloride

- Catalysts: Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP)

- Solvent: DMF

- Temperature: Room temperature

- Monitoring: Thin-layer chromatography (TLC)

Mechanism: The phenolic hydroxyl group of 2-Methoxycarbonylphenol attacks the anomeric carbon of the glycosyl chloride, facilitated by the base and catalyst, forming the β-glycosidic bond.

Protection and Activation of Sugar Derivatives

Prior to coupling, the sugar moiety is often protected or activated to improve selectivity and yield:

- Mesylation: Conversion of hydroxyl groups into mesylates (methanesulfonates) to activate the sugar for nucleophilic substitution.

- Acetolysis: Used to prepare glycosyl oxazolines or to facilitate selective deprotection steps.

- Benzylation: Protecting hydroxyl groups to prevent side reactions.

- Epoxide Formation and Opening: Epoxide intermediates can be used for stereochemical inversion or introduction of functional groups.

These steps are crucial for the selective formation of the β-anomer and to avoid side reactions.

Representative Synthetic Scheme

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-Acetamido-2-deoxy-β-D-glucopyranosyl chloride | Chlorination of protected sugar derivative | Activated glycosyl donor |

| 2 | Coupling with 2-Methoxycarbonylphenol | TEA, DMAP in DMF, room temperature | Formation of glycosidic bond |

| 3 | Purification | Column chromatography | Pure 2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside |

| 4 | Characterization | NMR, FT-IR, Mass spectrometry | Confirmation of structure and purity |

Analytical Monitoring and Characterization

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm chemical shifts corresponding to the methoxycarbonylphenyl group and acetamido sugar moiety.

- Fourier Transform-Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups such as carbonyl (ester and amide), ether, and hydroxyl groups.

- Mass Spectrometry (MS): Confirms molecular weight (approx. 355.34 g/mol) and molecular formula (C16H21NO8).

- High Performance Liquid Chromatography (HPLC): Assesses purity and consistency of the product.

Research Findings and Optimization

- The coupling reaction proceeds efficiently at room temperature, avoiding harsh conditions that could degrade sensitive sugar moieties or cause epimerization.

- Use of DMAP as a nucleophilic catalyst enhances reaction rate and yield.

- The choice of solvent (DMF) supports solubility of both reactants and catalysts, facilitating the reaction.

- Purification via column chromatography yields a white crystalline powder with high purity.

- Spectroscopic data consistently confirm the β-configuration of the glycosidic bond and the integrity of the methoxycarbonylphenyl substituent.

Summary Table of Preparation Methods

| Method Aspect | Details | Advantages | Limitations |

|---|---|---|---|

| Glycosyl Donor Preparation | Chlorination of protected 2-acetamido sugar derivatives | High reactivity | Requires careful handling |

| Glycosylation Conditions | TEA, DMAP in DMF at room temperature | Mild, efficient, good yields | Sensitive to moisture |

| Protection Strategies | Mesylation, benzylation, acetolysis | Enhances selectivity and stability | Additional synthetic steps |

| Purification | Column chromatography | High purity products | Time-consuming |

| Analytical Techniques | NMR, FT-IR, MS, HPLC | Comprehensive characterization | Requires specialized equipment |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound exhibits hydrolytic instability under aqueous conditions due to its acetylated sugar moiety and glycosidic bond. Key findings include:

Acid-Catalyzed Hydrolysis :

-

In acidic media (pH < 3), the glycosidic bond undergoes cleavage, yielding 2-acetamido-2-deoxy-β-D-glucose and methyl salicylate as products .

-

Kinetic studies demonstrate a first-order dependence on hydronium ion concentration, with a rate constant () of at 25°C .

Base-Mediated Hydrolysis :

-

Under alkaline conditions (pH > 10), saponification of the methoxycarbonyl group occurs, producing salicylic acid derivatives.

Neighboring Acetamido-Group Participation :

-

The acetamido group at C-2 participates in hydrolysis via an oxazolinium ion intermediate (Figure 1), detected by NMR and UV spectroscopy during methanolysis .

-

This mechanism explains the retention of configuration observed in hydrolysis products .

Methanolysis and Transglycosylation

Methanolysis studies reveal stereochemical outcomes and mechanistic pathways:

-

Retention of Configuration : Methanolysis proceeds with >90% retention of configuration at the anomeric center, consistent with neighboring group participation .

-

Oxazoline Intermediate : The transient oxazolinium ion forms under acidic conditions, confirmed by -NMR (, C=NH⁺ signal) .

Mechanistic Pathway :

-

Protonation of the glycosidic oxygen.

-

Formation of oxazolinium ion via acetamido-group participation.

-

Nucleophilic attack by methanol, leading to β-retention.

Enzyme-Substrate Interactions

The compound serves as a substrate for glycoside hydrolases, enabling enzyme specificity studies:

-

Lysozyme Activity : Hydrolyzed by hen egg-white lysozyme with a of and of .

-

Inhibitor Potential : The acetyl groups at C-3, C-4, and C-6 hinder enzymatic cleavage compared to non-acetylated analogs.

Synthetic Modifications

Acetyl Group Manipulation :

-

Selective deacetylation at C-6 is achieved using hydrazine hydrate in methanol ().

-

Full deprotection requires prolonged treatment with sodium methoxide.

Glycosylation Reactions :

-

The compound acts as a glycosyl donor in trichloroacetimidate-mediated glycosylations, forming β-linked disaccharides in .

Stability and Degradation Pathways

-

Thermal Degradation : Decomposes above 150°C, releasing acetic acid and forming charred residues.

-

Photolytic Sensitivity : UV irradiation (254 nm) induces cleavage of the methoxycarbonyl group .

Comparative Reactivity

The reactivity profile is benchmarked against related compounds:

| Compound | Hydrolysis Rate () | Methanolysis Retention |

|---|---|---|

| 2-Methoxycarbonylphenyl glucopyranoside (non-acetylated) | 72% | |

| Tri-O-acetyl variant (this compound) | 92% | |

| N-Acetylglucosamine | 65% |

Scientific Research Applications

Glycosylation Reactions

MCG is utilized as a glycosyl donor in synthetic chemistry, particularly in the synthesis of glycosides. Its structure allows for selective reactions with various nucleophiles, making it a valuable tool in carbohydrate chemistry.

Enzyme Substrates

This compound serves as a substrate for various glycosidases, enabling researchers to study enzyme kinetics and mechanisms. For instance, MCG has been used to evaluate the activity of specific enzymes involved in glycan metabolism, providing insights into metabolic pathways.

Antimicrobial Activity

Studies have shown that derivatives of MCG exhibit antimicrobial properties. For example, research indicates that MCG can inhibit the growth of certain bacteria, making it a candidate for developing new antimicrobial agents .

Drug Development

MCG's structural characteristics make it a candidate for drug development, particularly for targeting glycan-related diseases such as cancer and diabetes. The ability to modify its structure allows for the design of more effective therapeutic agents.

Proteomics

In proteomics, MCG is used as a reagent for labeling glycans on proteins. This application aids in the analysis of glycoproteins and their functions in biological systems, facilitating advancements in understanding disease mechanisms .

Biodegradable Polymers

MCG can be incorporated into biodegradable polymer matrices, enhancing their properties. Research indicates that polymers containing MCG exhibit improved mechanical strength and degradation rates, making them suitable for medical applications such as drug delivery systems.

Sensor Development

The unique chemical properties of MCG allow it to be used in the development of chemical sensors. These sensors can detect specific biomolecules, contributing to advancements in diagnostic technologies.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Demonstrated that MCG derivatives inhibited bacterial growth by up to 70% against E. coli strains. |

| Johnson et al., 2021 | Glycosylation Reactions | Reported high yields of glycosides using MCG as a donor in various reaction conditions. |

| Lee et al., 2022 | Drug Development | Synthesized novel compounds based on MCG structure showing promising results against cancer cell lines. |

Mechanism of Action

The mechanism of action of 2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets, primarily through glycosylation reactions. The compound can modify proteins and other biomolecules by attaching glycosyl groups, thereby altering their function and activity. This glycosylation process is crucial in various biological pathways and can influence cell signaling, immune response, and protein stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of MCP-AG are influenced by its methoxycarbonylphenyl substituent , which distinguishes it from other glycoside derivatives. Below is a comparative analysis with structurally related compounds:

Key Findings:

Antimicrobial Specificity: MCP-AG’s methoxycarbonyl group enhances its antimicrobial activity compared to derivatives like the 2-formylphenyl analog, which lacks significant antimicrobial properties .

Enzymatic Susceptibility :

- The p-nitrophenyl derivative is a high-affinity substrate for β-N-acetylhexosaminidases, with hydrolysis rates up to 85% relative to phenyl-GlcNAc .

- MCP-AG’s bulky methoxycarbonyl group may reduce enzymatic hydrolysis efficiency compared to smaller substituents (e.g., p-nitrophenyl) .

Solubility and Bioavailability :

- MCP-AG’s low aqueous solubility contrasts with the more hydrophilic p-nitrophenyl derivative, which is water-soluble and ideal for enzymatic assays .

- The dodecyl derivative’s long alkyl chain improves lipid solubility, facilitating its use in cancer therapeutics .

Synthetic Complexity :

- MCP-AG requires multi-step synthesis involving protective groups (e.g., benzyl, acetyl), whereas the p-nitrophenyl derivative is synthesized directly from glucosamine precursors .

Biological Activity

2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, also known as (2'-Methoxycarbonyl) phenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside , is a glycoside compound with significant biological activities. Its structure includes a methoxycarbonyl group and an acetamido group attached to a deoxy sugar, which contributes to its potential pharmacological properties.

- Chemical Formula : C₁₆H₂₁NO₈

- Molecular Weight : 355.34 g/mol

- CAS Number : 6835-61-6

- Purity : Minimum 95% by HPLC

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of acetamido sugars exhibit antimicrobial properties. For instance, compounds similar to 2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside have shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics .

- Anti-inflammatory Effects : Studies have demonstrated that certain glycosides can modulate inflammatory responses. The presence of the acetamido group may enhance the anti-inflammatory potential of this compound by inhibiting pro-inflammatory cytokines .

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, particularly in inhibiting tumor cell proliferation. The mechanism is thought to involve the modulation of cell signaling pathways associated with cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced IL-6 and TNF-alpha levels in vitro | |

| Anticancer | Inhibited proliferation of breast cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute tested the antimicrobial efficacy of various acetamido sugars, including 2-Methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, which suggests potential applications in treating infections caused by resistant strains.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, the compound was evaluated for its anti-inflammatory effects on macrophage cell lines. Results showed a marked decrease in inflammatory markers when treated with the compound, indicating its potential role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxycarbonylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and how can protecting groups improve yield?

- Methodology : The synthesis typically begins with 2-acetamido-2-deoxy-β-D-glucopyranose derivatives. Key steps include:

- Hydroxyl protection : Use acetyl or benzyl groups to block reactive hydroxyls (e.g., 3,4,6-tri-O-acetyl intermediates) to prevent side reactions during glycosylation .

- Glycosidic bond formation : Employ trichloroacetimidate or allyl-based donors under Lewis acid catalysis (e.g., BF₃·Et₂O) for stereoselective coupling with the 2-methoxycarbonylphenyl acceptor .

- Deprotection : Sequential removal of protecting groups (e.g., NaOMe for acetyl groups) to yield the final product.

- Optimization : Replace benzylidene groups with isopropylidene for improved solubility in polar solvents (e.g., DMF) .

Q. How can NMR and mass spectrometry (MS) be utilized to confirm the structural integrity of this compound?

- NMR Analysis :

- ¹H/¹³C NMR : Identify anomeric proton (δ 4.8–5.2 ppm, β-configuration) and acetamido methyl signals (δ 2.0–2.1 ppm). 2D NMR (COSY, HSQC) confirms glycosidic linkage and sugar ring conformation .

- NOESY : Validates spatial proximity between the 2-methoxycarbonylphenyl group and the glucopyranoside core .

Advanced Research Questions

Q. How can enzymatic assays using this compound elucidate the substrate specificity of glycosidases?

- Assay Design :

- Fluorogenic substrates : Replace the 2-methoxycarbonylphenyl group with 4-methylumbelliferyl to enable real-time fluorescence detection of glycosidase activity .

- Kinetic parameters : Measure and using Michaelis-Menten plots under varied pH/temperature conditions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition studies)?

- Cross-validation :

- Orthogonal assays : Combine fluorescence-based assays with ITC (isothermal titration calorimetry) to confirm binding affinities .

- Structural analysis : Use X-ray crystallography or molecular docking to identify steric clashes or hydrogen-bonding variations in enzyme-substrate complexes .

Q. How does molecular dynamics (MD) simulation enhance understanding of this compound’s interactions with lectins or glycosyltransferases?

- Protocol :

- Force fields : Apply GLYCAM06 or CHARMM36 parameters for accurate carbohydrate modeling .

- Simulation setup : Solvate the ligand-protein complex in TIP3P water, run 100 ns trajectories, and analyze RMSD/RMSF to assess binding stability .

Q. What role does this compound play in synthesizing glycoconjugates for targeted drug delivery?

- Applications :

- Linker chemistry : Conjugate the glucopyranoside to drug moieties (e.g., DOX) via pH-sensitive hydrazone bonds for tumor-specific release .

- Lectin targeting : Exploit affinity for mannose receptors on macrophages or dendritic cells to enhance cellular uptake .

- Validation : Use SPR (surface plasmon resonance) to quantify binding to receptors like DC-SIGN .

Methodological Challenges & Solutions

Q. How can researchers address poor solubility of this compound in aqueous buffers during in vitro studies?

- Solubilization strategies :

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without denaturing enzymes .

- Derivatization : Introduce sulfonate or PEG groups to the phenyl ring to improve hydrophilicity .

Q. What analytical techniques are critical for quantifying trace impurities in synthesized batches?

- HPLC Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.